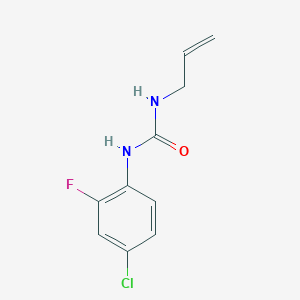
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea, commonly known as CFPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPU belongs to the class of urea derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of CFPU is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. CFPU has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, CFPU has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. CFPU has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
CFPU has been found to exhibit minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. CFPU has been found to reduce the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. CFPU has been shown to possess antimicrobial activity against various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFPU has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit minimal toxicity to normal cells. CFPU has been extensively studied for its potential therapeutic applications. However, CFPU has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. CFPU is also sensitive to light and heat, which can affect its stability.
Direcciones Futuras
CFPU has significant potential for further research and development. Future research could focus on improving the solubility and stability of CFPU. The development of CFPU analogs could also be explored to improve its therapeutic efficacy. Further studies could also investigate the potential of CFPU in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the antimicrobial activity of CFPU could be further investigated for the development of new antibiotics.
In conclusion, CFPU is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPU has been extensively studied for its anticancer, anti-inflammatory, and antimicrobial activities. CFPU has several advantages for lab experiments, but it also has some limitations. Future research could focus on improving the solubility and stability of CFPU, developing CFPU analogs, and investigating the potential of CFPU in combination with other drugs for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
CFPU can be synthesized using various methods. One of the most common methods is the reaction of 4-chloro-2-fluoroaniline with isocyanate followed by the reaction with propargyl bromide. The resulting product is CFPU. Another method involves the reaction of 4-chloro-2-fluoroaniline with propargyl isocyanate followed by the reaction with propargyl bromide.
Aplicaciones Científicas De Investigación
CFPU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. CFPU has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CFPU has been shown to possess antimicrobial activity against various microorganisms, including bacteria and fungi.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYIUXGTOGZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

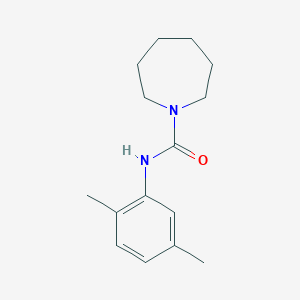
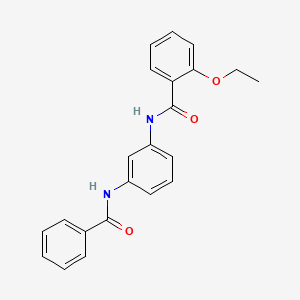
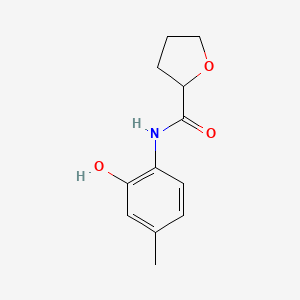
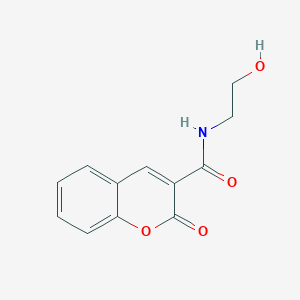
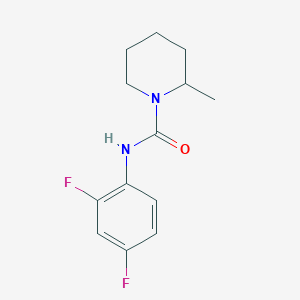
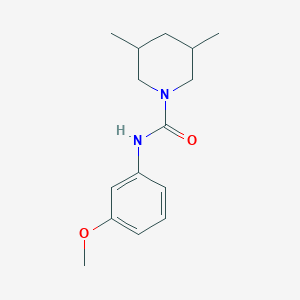
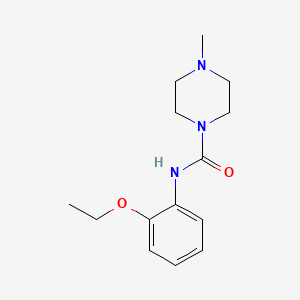
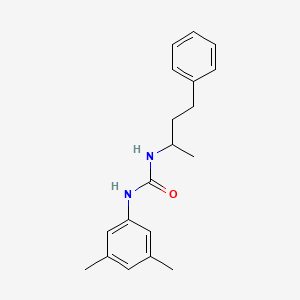
![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone](/img/structure/B7461010.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7461026.png)
![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)
![3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461041.png)